

A Technical Guide to the Broad-Spectrum Antiviral Activity of Ingavirin

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Compound of Interest

Compound Name: *Ingavirin*

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Abstract: **Ingavirin®** (imidazolyl ethanamide pentandioic acid) is an antiviral agent developed in the Russian Federation, demonstrating a wide spectrum of activity against numerous respiratory viruses. Its mechanism of action is multifaceted, combining direct antiviral effects with modulation of the host's innate immune response. This dual approach involves inhibiting the nuclear import of viral nucleoproteins, a critical step in the replication of viruses like influenza, and restoring host antiviral pathways often suppressed by viral proteins. Specifically, **Ingavirin** promotes interferon production and activates key signaling molecules such as PKR, IRF3, and IRF7, leading to an enhanced cellular antiviral state. Furthermore, it exhibits anti-inflammatory and cytoprotective properties, mitigating virus-induced pathology. This technical guide provides an in-depth analysis of **Ingavirin's** antiviral activity, supported by quantitative data from in vitro, in vivo, and clinical studies, details key experimental methodologies, and visualizes its mechanisms through signaling pathway diagrams.

Introduction

Acute respiratory viral infections (ARVIs), including seasonal influenza, represent a significant global health burden. The rapid evolution of viruses and the emergence of drug-resistant strains necessitate the development of novel antiviral therapeutics.^[1] **Ingavirin** (6-[2-(1H-imidazol-4-yl)ethylamino]-5-oxohexanoic acid) is a low-molecular-weight compound that has shown efficacy against a range of respiratory viruses.^{[1][2]} Unlike many antiviral drugs that target specific viral enzymes, **Ingavirin** employs a complex mechanism that involves both direct action on viral components and modulation of the host's intrinsic antiviral defenses.^{[1][3]} This makes it a compelling candidate for broad-spectrum antiviral therapy, potentially with a

higher barrier to the development of resistance. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on **Ingavirin**'s efficacy, mechanism, and the experimental protocols used in its evaluation.

Spectrum of Antiviral Activity

Ingavirin has demonstrated a broad range of antiviral activity against phylogenetically distinct viruses that are common causes of ARVIs. Its efficacy has been confirmed in both preclinical and clinical settings.

Virus Family	Virus	Evidence
Orthomyxoviridae	Influenza A Virus (subtypes H1N1, H3N2, H5N1), Influenza B Virus	In vitro, in vivo (mice, ferrets), and clinical trials. [1] [4] [5] [6] [7]
Paramyxoviridae	Human Parainfluenza Virus (hPIV), Respiratory Syncytial Virus (RSV), Human Metapneumovirus (HMPV)	In vitro and in vivo (hamsters) studies. [1] [4] [8] [9]
Adenoviridae	Human Adenovirus	In vitro and in vivo (hamsters) studies. [1] [4] [10]
Coronaviridae	SARS-CoV-2 (hypothesized)	The mechanism suggests potential activity, though direct experimental evidence is emerging. [11] [12]

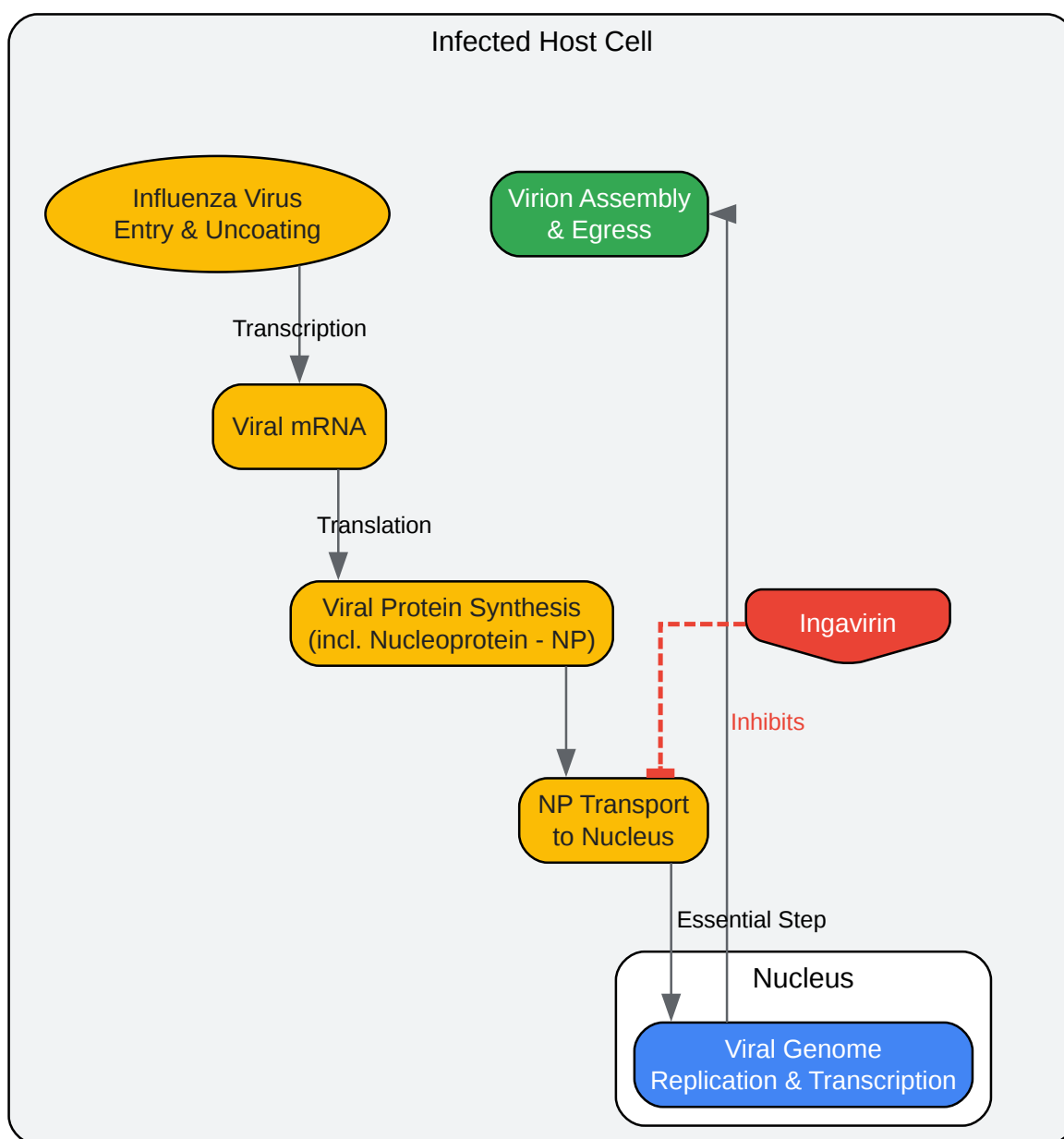
Mechanism of Action

Ingavirin's antiviral effect is not attributed to a single target but rather to a combination of direct viral inhibition and host-centric immunomodulation.

Inhibition of Viral Replication

A primary mechanism of **Ingavirin** is the disruption of viral replication by interfering with the transport of newly synthesized viral components.[\[3\]](#) In the case of influenza A and B viruses, **Ingavirin** interacts with the viral nucleocapsid protein (N protein).[\[12\]](#) This interaction impairs

the N protein's ability to oligomerize and retards its migration from the cytoplasm to the nucleus of the infected cell.[12] Since the nuclear import of the viral ribonucleoprotein complex is essential for replication, this action effectively halts the viral life cycle.[3] For other viruses, such as adenovirus, **Ingavirin** has been shown to disturb the normal morphogenesis process.[10]



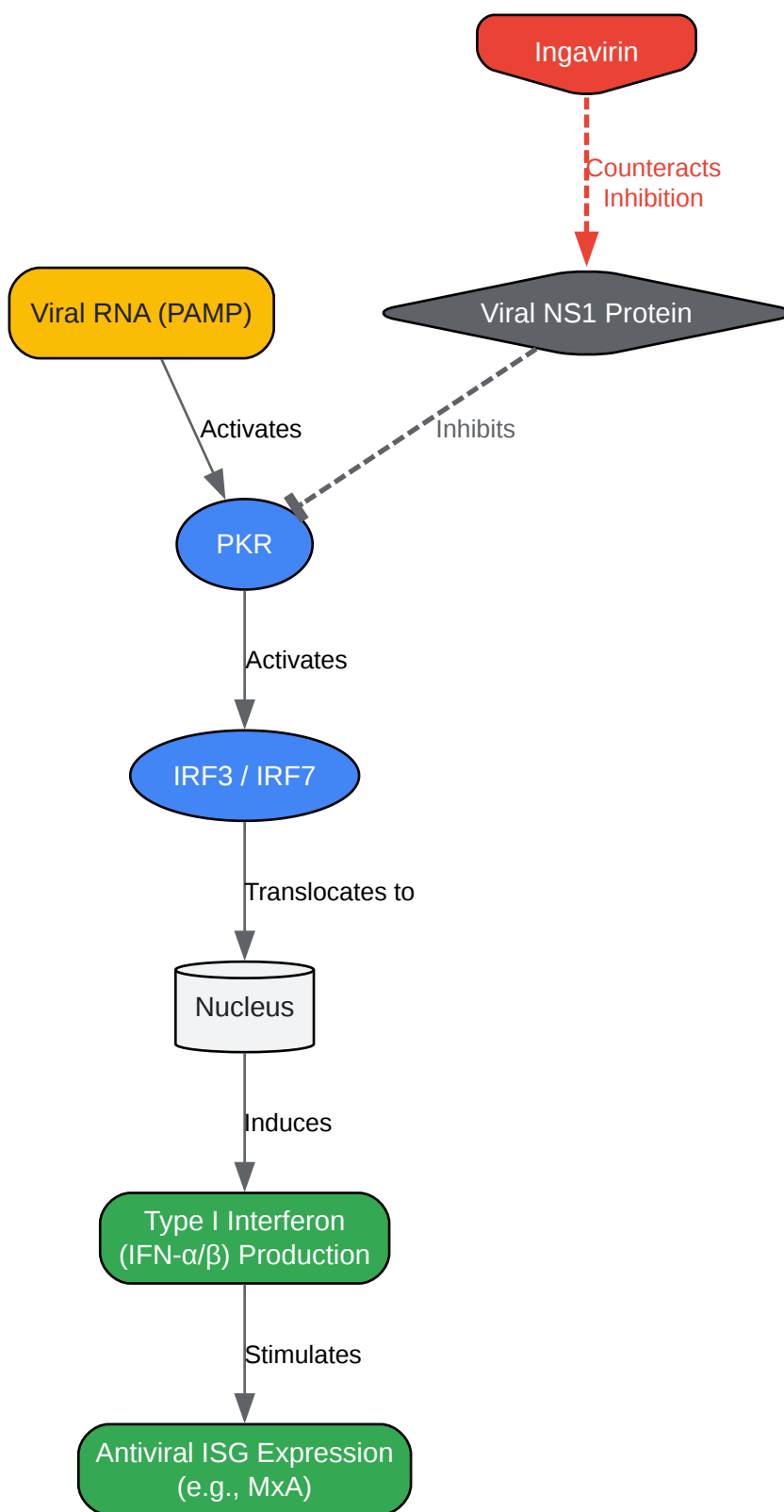
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Caption: **Ingavirin's** inhibition of influenza virus replication.

Modulation of the Host Immune Response

Viruses have evolved mechanisms to evade the host's innate immune system, often by inhibiting the interferon (IFN) signaling pathway. **Ingavirin** counteracts this by restoring and enhancing the cellular antiviral response.[\[3\]](#)[\[13\]](#)

- **Interferon Production:** **Ingavirin** promotes the production of interferons, which are critical signaling proteins that induce an antiviral state in surrounding cells.[\[3\]](#)[\[4\]](#)
- **Restoration of Antiviral Pathways:** Influenza virus, through its NS1 protein, typically inhibits the activation of Protein Kinase R (PKR) and the subsequent translocation of Interferon Regulatory Factors 3 and 7 (IRF3/IRF7) to the nucleus. Studies have shown that in the presence of **Ingavirin**, these pathways are restored.[\[13\]](#) This leads to the expression of interferon-stimulated genes (ISGs), such as Myxovirus resistance protein A (MxA), which have potent antiviral activity.[\[13\]](#)
- **Anti-inflammatory Action:** Viral infections can trigger an excessive inflammatory response, or "cytokine storm," leading to tissue damage. **Ingavirin** helps to normalize the balance of cytokines and reduces the production of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.[\[3\]](#)[\[4\]](#)



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Caption: **Ingavirin**'s modulation of the host antiviral response.

Cytoprotective Effects

Beyond direct antiviral and immunomodulatory actions, **Ingavirin** demonstrates a cytoprotective effect. It helps prevent the destruction of infected cells, thereby maintaining the function of the target organ and minimizing virus-induced tissue damage.[\[1\]](#)[\[6\]](#)[\[9\]](#) This effect has been observed as the preservation of bronchial epithelium integrity in animal models of influenza and parainfluenza infection.[\[9\]](#)[\[14\]](#)

Quantitative Efficacy Data

The antiviral efficacy of **Ingavirin** has been quantified in a variety of experimental models.

In Vitro Studies

Virus	Cell Line	Assay Type	Ingavirin Concentration	Result	Reference
Influenza A (H1N1)	MDCK	Cytopathic Effect (CPE) Inhibition	Not specified	50% to 79% decrease in CPE	[6]
Human Metapneumovirus (HMPV)	ChangConjunctiva	Viral Titer Reduction	50 - 500 µg/mL	2.2 - 3.3 log reduction in viral replication	[8]
Human Adenovirus (Type 5)	Hep-2	Infectivity Reduction	10 - 1000 µg/mL	10x to 250x reduction in infective capacity	[10]

In Vivo Preclinical Studies

Animal Model	Virus Strain	Ingavirin Dosage	Key Outcomes	Reference
Mice	Influenza A (H3N2 or H1N1)	Not specified	~40% reduction in mortality; ~4-day increase in average lifespan vs. placebo.	[6]
Mice	Influenza B	Not specified	Decreased lung viral titers, reduced mortality, and increased lifespan; activity was higher than reference drug Arbidol®.	[7][15]
Ferrets	Influenza A (H1N1)pdm09	13 mg/kg/day (oral)	Accelerated viral clearance from nasal washes starting at day 4 post-infection.	[13]
Hamsters	Human Parainfluenza Virus	Not specified	Showed protective activity and normalization of tissue structure.	[1]
Hamsters	Human Adenovirus	Not specified	Showed protective activity and normalization of tissue structure.	[1]

Clinical Studies

Condition	Patient Population	Ingavirin Dosage	Comparison Group(s)	Key Outcome	Reference
Influenza	Adults (n=105)	90 mg/day for 5 days	Placebo, Arbidol®	Significant reduction in fever duration (34.5 hrs) compared to placebo (72.0 hrs) and Arbidol® (48.4 hrs).	[16]
Influenza / ARVI	Children (13-17 years)	60 mg/day for 5 days	Placebo	Clinical trial to evaluate therapeutic efficacy and safety.	[17]

Experimental Methodologies

The evaluation of **Ingavirin**'s antiviral properties has employed standard preclinical and clinical research protocols.

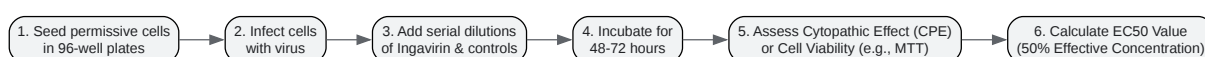
In Vitro Antiviral Assays

Standard cell-based assays are used to determine the direct effect of the compound on viral replication and cell viability.

- **Cytopathic Effect (CPE) Inhibition Assay:** Permissive cell lines (e.g., MDCK for influenza) are seeded in microtiter plates. The cells are infected with a specific virus in the presence of serial dilutions of **Ingavirin**. After an incubation period, the plates are examined for viral CPE (e.g., cell rounding, detachment). The concentration of the drug that inhibits CPE by 50% (EC50) is determined, often visually or through a cell viability stain like Neutral Red or the microtetrazolium (MTT) assay.[9][18]
- **Viral Titer Reduction Assay:** This assay quantifies the reduction in the production of infectious virus particles. Supernatants from infected and treated cell cultures are collected

and serially diluted. These dilutions are then used to infect fresh cell monolayers to determine the viral titer (e.g., TCID₅₀ - 50% Tissue Culture Infectious Dose or PFU - Plaque Forming Units/mL). The reduction in titer relative to untreated controls indicates the drug's potency.

- Hemagglutination (HA) Assay: Specific to hemagglutinating viruses like influenza, this assay measures the amount of virus present by its ability to agglutinate red blood cells. A decrease in HA titer in the presence of **Ingavirin** indicates inhibition of viral replication.[5]



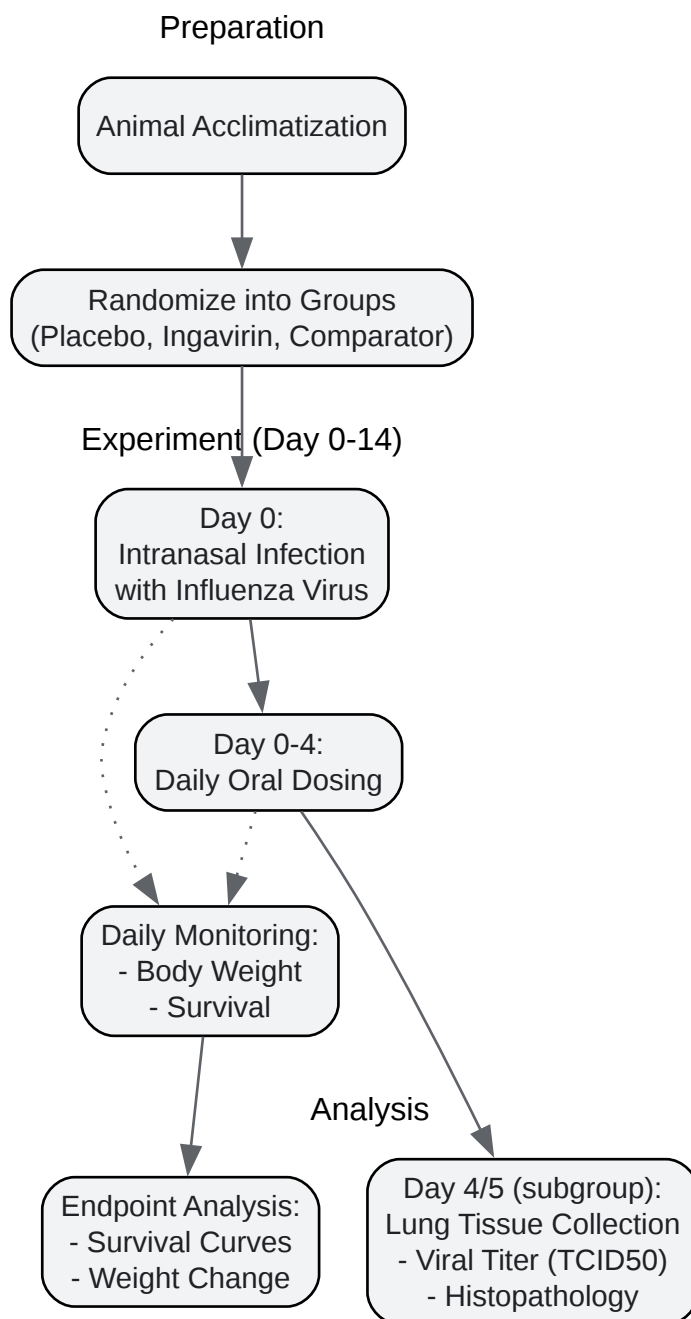
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Caption: Generalized workflow for an *in vitro* antiviral assay.

In Vivo Efficacy Models

Animal models are crucial for evaluating the therapeutic potential of an antiviral compound in a whole organism, assessing its impact on disease progression, viral load, and host response.

- Lethal Influenza Mouse Model: This is a common model for testing anti-influenza drugs.
 - Virus Adaptation & Titration: An influenza strain is adapted for virulence in mice. The 50% lethal dose (LD₅₀) is determined by intranasally inoculating groups of mice with serial dilutions of the virus.[6]
 - Efficacy Study: Mice are infected with a lethal dose (e.g., 5x LD₅₀) of the virus.
 - Treatment: Treatment groups receive **Ingavirin** orally (via gavage) once daily for a set period (e.g., 5 days), starting shortly after infection. Control groups receive a placebo or a reference drug (e.g., Tamiflu).[1][6]
 - Monitoring & Endpoints: Animals are monitored daily for weight loss and survival for 14-21 days. At specific time points, subgroups of animals are euthanized to collect lung tissue for viral titer analysis (TCID₅₀) and histopathological examination.[1][5][6]



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Caption: Workflow for an *in vivo* mouse model of influenza.

Conclusion

Ingavirin presents a compelling profile as a broad-spectrum antiviral agent for respiratory infections. Its unique, multi-pronged mechanism—which combines the inhibition of viral nuclear

protein import with the strategic enhancement of the host's innate immune defenses—distinguishes it from many existing antivirals. This dual action not only provides efficacy against a wide range of viruses but may also offer a more robust defense against the development of viral resistance. The quantitative data from in vitro, in vivo, and clinical studies collectively support its role as an effective therapeutic agent, particularly for influenza. For the research and drug development community, **Ingavirin** serves as an important example of a successful host-centric and direct-acting antiviral strategy.

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